

Technical Support Center: Assessing GSK854 Toxicity in Animal Models

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Compound of Interest		
Compound Name:	GSK854	
Cat. No.:	B607866	Get Quote

Disclaimer: **GSK854** is a research compound, and comprehensive public toxicology data is limited. This guide is based on available information regarding its mechanism of action as a Troponin I-Interacting Kinase (TNNI3K) inhibitor and general principles of preclinical toxicity assessment for kinase inhibitors, with a focus on cardiovascular safety.

Frequently Asked Questions (FAQs)

Q1: What is **GSK854** and what is its primary target?

A1: **GSK854** is a potent and selective small molecule inhibitor of Troponin I-Interacting Kinase (TNNI3K).[1][2] TNNI3K is a cardiomyocyte-specific kinase, meaning it is primarily found in heart muscle cells.[1][3] It is being investigated for its potential therapeutic effects in cardiovascular diseases, such as heart failure and ischemia-reperfusion injury.[3][4][5]

Q2: What are the expected on-target effects of **GSK854** in animal models?

A2: As an inhibitor of TNNI3K, **GSK854** is expected to modulate cardiac function. In preclinical studies, TNNI3K inhibition has been shown to be cardioprotective, particularly in the context of ischemic injury.[3][4][5] Key on-target effects may include a reduction in infarct size after ischemia-reperfusion, decreased production of reactive oxygen species (ROS) in cardiomyocytes, and modulation of cardiac remodeling.[3][4][5]

Q3: What are the potential off-target toxicities of **GSK854**?



A3: While **GSK854** is reported to be highly selective for TNNI3K, like many kinase inhibitors, it may have off-target effects.[6][7][8] Potential off-target toxicities could be kinase-related or compound-specific. Common off-target effects of kinase inhibitors observed in preclinical studies include gastrointestinal issues, hematological changes, and liver or kidney function alterations.[9] Given its cardiac-specific target, any unintended effects on other kinases could be of concern.

Q4: Which animal models are appropriate for assessing GSK854 toxicity?

A4: Standard rodent (e.g., rats, mice) and non-rodent (e.g., dogs, non-human primates) species are typically used for preclinical toxicology studies to support clinical trials.[10][11] For assessing the on-target and potential off-target cardiovascular effects of **GSK854**, rodent models of cardiac injury (e.g., ischemia-reperfusion models) are relevant.[4] For general toxicology, both a rodent and a non-rodent species are usually required by regulatory agencies. [10][11]

Q5: How should GSK854 be formulated and administered for in vivo studies?

A5: Based on published research, **GSK854** has been formulated for intraperitoneal (IP) injection in a solution of 20% aqueous hydroxypropyl-β-cyclodextrin with 5% DMSO.[4] For longer-term studies, it has also been administered mixed in chow.[4] The choice of vehicle and route of administration should be justified and appropriate for the study design, and potential vehicle-induced toxicity should be controlled for.

Troubleshooting Guides Issue 1: Unexpected Cardiovascular Findings



Symptom	Potential Cause	Troubleshooting Steps
Significant changes in ECG parameters (e.g., QT prolongation)	On-target effect, off-target ion channel inhibition, or electrolyte imbalance.	- Conduct in vitro hERG and other ion channel assays to assess direct channel inhibition Monitor serum electrolytes in study animals Correlate ECG findings with plasma concentrations of GSK854.
Decreased cardiac contractility (negative inotropy)	Exaggerated on-target pharmacology or off-target effects on cardiomyocyte health.	- Perform echocardiography to assess cardiac function in detail Measure cardiac biomarkers (e.g., troponins) in serum Conduct histopathological examination of heart tissue for signs of cellular damage.
Increased heart rate (tachycardia) or blood pressure (hypertension)	Compensatory physiological response or off-target effects on the autonomic nervous system or vasculature.	- Use telemetry to continuously monitor cardiovascular parameters Evaluate effects on isolated blood vessels to assess direct vascular effects Correlate hemodynamic changes with pharmacokinetic data.

Issue 2: Non-Cardiovascular Toxicities



Symptom	Potential Cause	Troubleshooting Steps
Elevated liver enzymes (ALT, AST)	Off-target hepatotoxicity.	- Conduct histopathological examination of the liver Investigate potential metabolic pathways of GSK854 that could lead to reactive metabolites Perform in vitro hepatocyte toxicity assays.
Changes in hematological parameters (e.g., anemia, neutropenia)	Off-target effects on hematopoietic stem cells or their progenitors.	- Perform a complete blood count (CBC) with differential Examine bone marrow smears for cellularity and morphology Consider in vitro colonyforming unit assays to assess direct effects on hematopoiesis.
Gastrointestinal distress (e.g., diarrhea, weight loss)	Direct irritation or off-target effects on gut motility or mucosal integrity.	- Perform daily clinical observations and monitor body weight Conduct histopathological examination of the gastrointestinal tract Adjust formulation or route of administration if irritation is suspected.

Data Presentation

Table 1: Representative In Vivo Toxicity Profile of a Kinase Inhibitor in a 28-Day Rat Study



Parameter	Dose Group 1 (Low)	Dose Group 2 (Mid)	Dose Group 3 (High)	Control
Mortality	0%	0%	10%	0%
Body Weight Change	-2%	-5%	-15%	+5%
ALT (U/L)	50	150	400	40
AST (U/L)	60	180	500	55
Creatinine (mg/dL)	0.6	0.7	1.2	0.5
QTc Interval (ms)	+5	+15	+30	0
Heart Rate (bpm)	No change	-20	-50	No change

Note: Data are hypothetical and for illustrative purposes.

Table 2: Representative In Vitro IC50 Values for GSK854

Target	IC50 (nM)
TNNI3K	<10
ZAK/MLTK	>100
Panel of >250 other kinases	>1000

Note: Data are representative and based on the known high selectivity of GSK854.[2]

Experimental Protocols

Protocol 1: In Vivo Cardiovascular Safety Assessment in a Non-Rodent Model (e.g., Dog)

- Animal Model: Male and female Beagle dogs.
- Acclimatization: At least 7 days.



Study Design:

- Groups: Vehicle control, low dose, mid dose, high dose of GSK854.
- Administration: Oral gavage, once daily for 28 days.
- Monitoring: Continuous telemetry for ECG, blood pressure, and heart rate.

• Endpoints:

- Cardiovascular: ECG (PR, QRS, QT, QTc intervals), systolic/diastolic/mean blood pressure, heart rate.
- Clinical: Daily observations, body weight, food consumption.
- Clinical Pathology: Hematology, clinical chemistry (including cardiac troponins) at baseline and end of study.
- Anatomical Pathology: Gross necropsy, organ weights, and histopathology of the heart and other major organs.
- Data Analysis: Statistical analysis of changes from baseline compared to the vehicle control group.

Protocol 2: Acute Toxicity Study in Rodents (e.g., Rat)

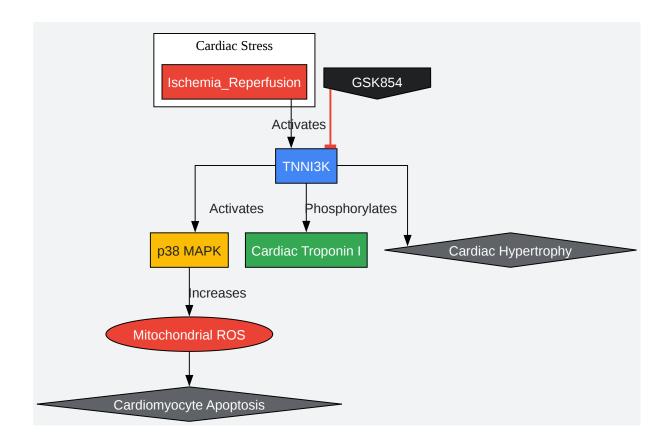
- Animal Model: Male and female Sprague-Dawley rats.
- Acclimatization: At least 5 days.
- Study Design:
 - Groups: Vehicle control and multiple ascending dose groups of GSK854.
 - Administration: Single dose via intraperitoneal injection.
 - Observation Period: 14 days.
- Endpoints:



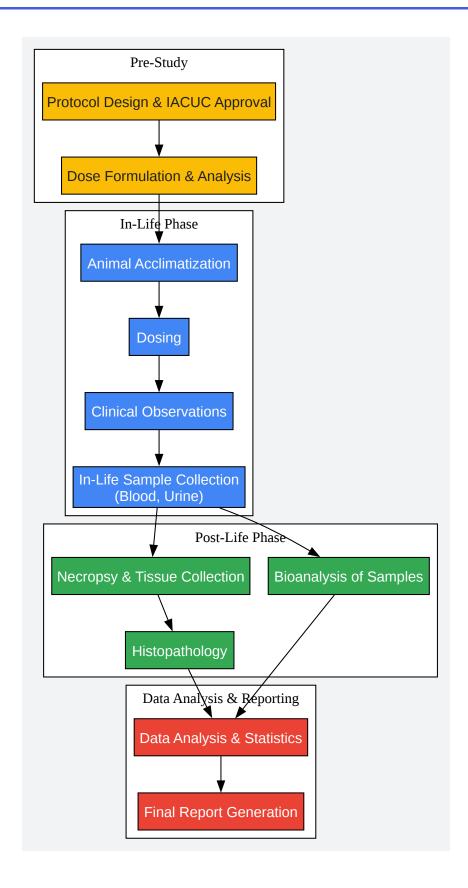
- Mortality/Morbidity: Twice daily checks.
- Clinical Observations: Detailed observations at specified time points post-dose.
- Body Weight: Measured prior to dosing and at regular intervals during the observation period.
- Anatomical Pathology: Gross necropsy of all animals.
- Data Analysis: Determination of the maximum tolerated dose (MTD) and identification of potential target organs of toxicity.

Mandatory Visualizations

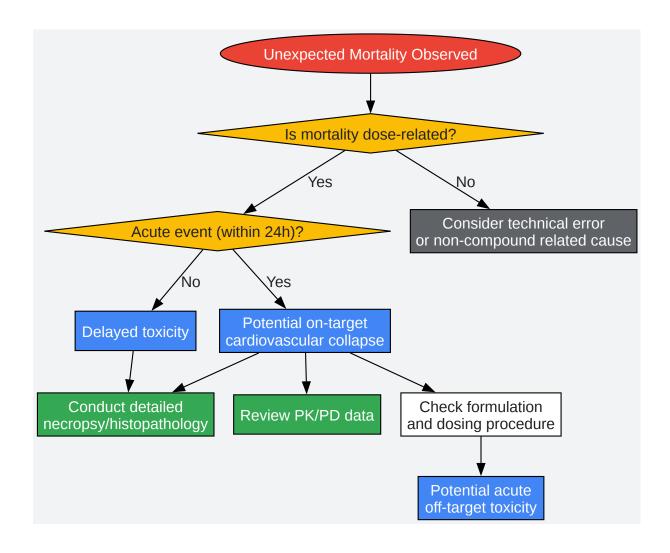












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